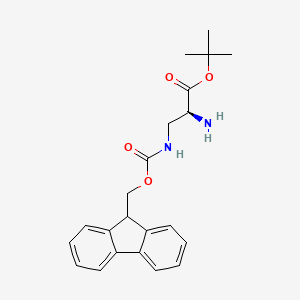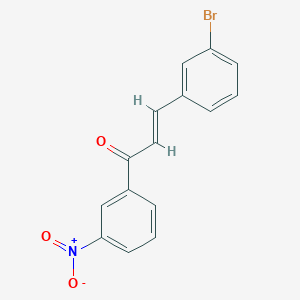
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone, also known as EPM-01, is a novel compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. EPM-01 is a small molecule that has been synthesized using a unique method and has shown promising results in various studies.
Applications De Recherche Scientifique
Molecular Interaction Studies
Research on molecular interactions has provided insights into the binding and activity mechanisms of related compounds. For instance, a study focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis. This research contributes to understanding how structurally similar compounds may interact with biological targets (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Another area of application involves the synthesis and evaluation of antimicrobial activities. A study described the synthesis of new pyridine derivatives and their in vitro antimicrobial activity, showcasing the potential of these compounds in combating bacterial and fungal infections (Patel et al., 2011).
Anti-Inflammatory and Analgesic Agents
Compounds with structures related to the queried chemical have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Novel compounds derived from visnaginone and khellinone demonstrated significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Broad-Spectrum Anti-Cancer Activity
Research into O-Arylated Diazeniumdiolates has revealed broad-spectrum anti-cancer activity across various rodent cancer models, including prostate cancer and leukemia. These compounds are activated by glutathione-S-transferase-induced release of cytotoxic nitric oxide, with ongoing work focused on improving formulations for clinical applications (Keefer, 2010).
Synthesis Techniques and Characterization
Advances in synthesis techniques have facilitated the creation of novel compounds with potential therapeutic applications. For example, the synthesis of 3,6-diethoxycarbonyl-3,6-epidithia-1,4-dimethyl-2,5-piperazinedione and related compounds has been explored, contributing to the understanding of compound formation and potential medicinal applications (Hino & Satô, 1974).
Mécanisme D'action
Target of Action
Compounds with a piperazine moiety, such as (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone, often target G protein-coupled receptors . For instance, some piperazine derivatives have been found to inhibit acetylcholinesterase , a key enzyme involved in neurotransmission.
Mode of Action
Piperazine derivatives can interact with their targets by binding to the active site of the enzyme or receptor, thereby modulating its activity
Biochemical Pathways
If it acts as an acetylcholinesterase inhibitor, it could increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Pharmacokinetics
Piperazine derivatives often exhibit good absorption and distribution profiles .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it could enhance cholinergic neurotransmission, potentially improving cognitive function .
Propriétés
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(6-ethoxypyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-25-18-12-16(20-13-21-18)19(24)23-9-7-22(8-10-23)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPJWBABDQZBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592551.png)
![N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2592552.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2592559.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2592560.png)



![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2592568.png)
![(7-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2592569.png)

![4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2592571.png)